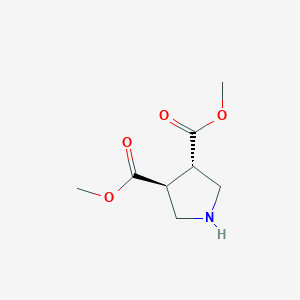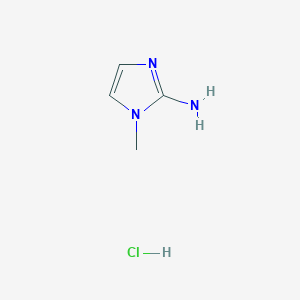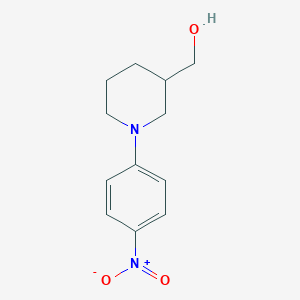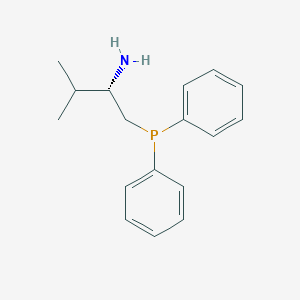![molecular formula C19H11N5O2 B169251 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 185129-92-4](/img/structure/B169251.png)
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, also known as NIP, is a heterocyclic compound that has gained significant attention in scientific research. NIP is a versatile molecule with various applications in the fields of chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is not fully understood. However, it is believed that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline exerts its biological activity by interacting with DNA and RNA. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to bind to DNA and cause DNA damage, leading to cell death. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the activity of certain enzymes involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antitumor activity in animal models. Furthermore, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also a versatile molecule that can be modified to improve its properties. However, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also relatively insoluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
For the study of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline include the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based metal complexes, investigation of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline as a potential drug candidate, and the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based fluorescent probes for DNA detection.
Synthesemethoden
The synthesis of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline involves the condensation reaction of 2,4-dinitrophenylhydrazine with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline. The purity of the synthesized 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been used as a ligand in metal complexes for catalysis and sensing applications. In biology, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been studied for its antimicrobial, antitumor, and antiviral properties. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been used as a fluorescent probe for DNA detection. In medicine, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been explored as a potential drug candidate for the treatment of various diseases, including cancer and viral infections.
Eigenschaften
CAS-Nummer |
185129-92-4 |
|---|---|
Produktname |
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline |
Molekularformel |
C19H11N5O2 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C19H11N5O2/c25-24(26)12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10H,(H,22,23) |
InChI-Schlüssel |
VEJNRFLXIYPBAG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-] |
Synonyme |
2-(4-nitrophenyl)iMidazole[4,5f][1,10]phenanthroline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)





![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)